4-Methoxy-7,12-dimethylbenz(a)anthracene
Description
Structure
3D Structure
Properties
CAS No. |
16277-49-9 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-methoxy-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18O/c1-13-15-7-4-5-8-16(15)14(2)21-17(13)11-12-18-19(21)9-6-10-20(18)22-3/h4-12H,1-3H3 |
InChI Key |
LJLLJQAPUIVZJF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3OC |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3OC |
Other CAS No. |
16277-49-9 |
Synonyms |
4-methoxy-7,12-dimethylbenz(a)anthracene 4-methoxy-DMBA |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 7,12 Dimethylbenz a Anthracene and Analogues
Targeted Synthesis of 4-Methoxy-7,12-dimethylbenz(a)anthracene
The targeted synthesis of this compound, the methyl ether of 4-hydroxy-7,12-dimethylbenz(a)anthracene, has been developed to allow for the investigation of its biological properties. The preparation of this compound is part of a broader effort to synthesize various metabolites of 7,12-dimethylbenz(a)anthracene (DMBA).
A key step in the synthesis involves the creation of the precursor, 4-hydroxy-7,12-dimethylbenz(a)anthracene. The subsequent methylation of this phenolic intermediate yields the desired 4-methoxy derivative. This synthetic approach provides a reliable method for obtaining pure this compound, which is essential for accurately assessing its biological and toxicological profile in comparison to its parent compound, DMBA, and other related metabolites. The availability of this synthetic route has facilitated studies on the structure-activity relationships of various DMBA derivatives.
Preparation of Structurally Related Benz(a)anthracene (B33201) Metabolites and Derivatives
The synthesis of a range of structurally related benz(a)anthracene metabolites and derivatives is fundamental to understanding the complex metabolic pathways of DMBA. Research has focused on preparing key metabolites, including hydroxymethyl derivatives and various diols, to identify the ultimate carcinogenic forms of the parent compound.
Among the important synthesized metabolites are 7-hydroxymethyl-12-methylbenz(a)anthracene and 7-methyl-12-hydroxymethylbenz(a)anthracene. nih.gov These compounds are produced through the metabolic oxidation of the methyl groups of DMBA. nih.gov Their synthesis allows for direct testing of their mutagenic and carcinogenic potential. nih.gov
Furthermore, various diol derivatives, such as trans-3,4-diols, trans-5,6-diols, and trans-8,9-diols of DMBA and its hydroxymethyl derivatives, have been prepared. nih.gov The synthesis of these diols is particularly significant because they are precursors to highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites that bind to DNA. nih.gov For instance, the DMBA-trans-3,4-diol has been shown to be a highly mutagenic metabolite. nih.gov
Photochemical reactions of DMBA also lead to the formation of several derivatives, including benz(a)anthracene-7,12-dione and 7,12-epidioxy-7,12-dihydro-DMBA. researchgate.net The synthesis and characterization of these photoproducts are important for understanding the environmental fate of DMBA and its potential for photo-induced toxicity. researchgate.net
| Compound Type | Specific Examples | Significance |
|---|---|---|
| Hydroxymethyl Derivatives | 7-hydroxymethyl-12-methylbenz(a)anthracene, 7-methyl-12-hydroxymethylbenz(a)anthracene | Products of metabolic oxidation of methyl groups, important for mutagenicity studies. nih.gov |
| Diol Derivatives | trans-3,4-diols, trans-5,6-diols, trans-8,9-diols | Precursors to highly reactive diol epoxides, the ultimate carcinogenic metabolites. nih.gov |
| Photoproducts | benz(a)anthracene-7,12-dione, 7,12-epidioxy-7,12-dihydro-DMBA | Important for understanding environmental fate and photo-induced toxicity. researchgate.net |
Advanced Synthetic Strategies for Isotope-Labeled Probes in Mechanistic Studies
The use of isotope-labeled probes is a powerful tool for elucidating the mechanisms of action of carcinogenic compounds like DMBA and its derivatives. Advanced synthetic strategies have been developed to introduce isotopes such as carbon-14 (B1195169) (¹⁴C), tritium (B154650) (³H), and deuterium (B1214612) (²H) into the molecular structure of these compounds. These labeled molecules serve as tracers in metabolic and DNA-binding studies.
Carbon-14 labeled DMBA has been utilized to study its environmental degradation and metabolic transformation in soil. nih.gov The synthesis of ¹⁴C-labeled polycyclic aromatic hydrocarbons often involves multi-step processes. For example, the synthesis of ¹⁴C-labeled dibenz[a,h]anthracene (B1670416) has been achieved using [¹⁴C]methyl iodide as the source of the label in a key Wittig olefination step, followed by photocyclization and dehydrogenation. rsc.org Similar strategies can be adapted for the synthesis of ¹⁴C-labeled DMBA and its derivatives. The synthesis of anthracene (B1667546) and its derivatives labeled with ¹⁴C in specific positions has also been described. epa.gov
Dual-labeling experiments, employing both ³H and ¹⁴C, have been instrumental in investigating the binding of DMBA to DNA. For instance, cells have been cultured with [¹⁴C]guanine or [¹⁴C]adenine to label the DNA, and then exposed to [³H]DMBA. nih.gov This approach allows for the precise identification of the DNA adducts formed, revealing that DMBA extensively substitutes both adenine (B156593) and guanine (B1146940) residues. nih.gov
The synthesis of deuterated anthracene compounds has also been explored, providing a means to study metabolic pathways through the kinetic isotope effect. google.com These advanced synthetic strategies for isotope labeling are indispensable for gaining deep insights into the molecular mechanisms of carcinogenesis induced by DMBA and its metabolites.
| Isotope | Application in Mechanistic Studies | Example Synthetic Precursor |
|---|---|---|
| Carbon-14 (¹⁴C) | Tracing metabolic pathways, environmental fate studies, DNA binding assays. nih.govnih.gov | [¹⁴C]methyl iodide rsc.org |
| Tritium (³H) | Used in dual-labeling studies with ¹⁴C to investigate DNA adduct formation. nih.gov | Not specified |
| Deuterium (²H) | Studying kinetic isotope effects in metabolic pathways. google.com | Benzene-d6 google.com |
Metabolic Activation Pathways of 4 Methoxy 7,12 Dimethylbenz a Anthracene
Enzymatic Biotransformation Systems Involved in Metabolism
Comprehensive scientific literature detailing the specific enzymatic biotransformation systems involved in the metabolism of 4-Methoxy-7,12-dimethylbenz(a)anthracene is limited. Extensive research has been conducted on the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), providing a foundational understanding of how similar polycyclic aromatic hydrocarbons (PAHs) are metabolized. However, the influence of the 4-methoxy functional group on these pathways for the specific compound of interest is not well-documented in the available search results. The following sections outline the key enzyme systems generally responsible for PAH metabolism, with the caveat that their precise roles in the biotransformation of this compound have not been explicitly elucidated in the provided search information.
Role of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1B1)
The cytochrome P450 (CYP) superfamily of enzymes is critical in the initial oxidation of PAHs, a crucial step in their metabolic activation. For the parent compound DMBA, CYP1A1 and CYP1B1 are key isoforms involved in this process. nih.gov These enzymes introduce epoxide groups onto the aromatic ring structure. Specifically, studies have shown that CYP1A1 is primarily responsible for converting DMBA-3,4-diol to the anti-dihydrodiol epoxide, while CYP1B1 is mainly responsible for the formation of the syn-dihydrodiol epoxide. nih.gov The presence of a methoxy (B1213986) group at the 4-position on the benz(a)anthracene (B33201) ring would likely influence the substrate orientation within the active site of these CYP isoforms, potentially altering the regioselectivity and stereoselectivity of epoxidation. However, specific research findings on how CYP1A1 and CYP1B1 metabolize this compound are not available in the search results.
Function of Microsomal Epoxide Hydrolase (mEH)
Microsomal epoxide hydrolase (mEH) plays a pivotal role in the metabolic pathway of PAHs by converting the epoxide intermediates, formed by CYP enzymes, into trans-dihydrodiols. nih.govwikipedia.org This hydration step is essential for the subsequent formation of the ultimate carcinogenic metabolites, the dihydrodiol epoxides. nih.govresearchgate.net In the metabolism of DMBA, mEH is required for the formation of the critical 3,4-dihydrodiol-1,2-epoxide metabolite. nih.gov The function of mEH in the biotransformation of this compound would be to hydrolyze the epoxide formed on the aromatic ring. The electronic effects of the 4-methoxy group could potentially impact the rate and stereochemistry of this enzymatic hydration, but specific studies are lacking.
Contribution of Aldo-Keto Reductases (AKRs)
Aldo-keto reductases (AKRs) are another class of enzymes involved in the metabolism of PAHs. frontiersin.org They can catalyze the oxidation of PAH trans-dihydrodiols to form reactive and redox-active PAH o-quinones. frontiersin.org For instance, human AKR1C subfamily members can oxidize the trans-dihydrodiols of various PAHs. frontiersin.org In the context of 7,12-dimethylbenz[a]anthracene-3,4-diol, no stereospecificity for its oxidation by AKR1B10 was noted. frontiersin.org The contribution of AKRs to the metabolism of this compound would likely involve the oxidation of its dihydrodiol metabolites. The presence of the methoxy group could influence the substrate affinity and catalytic efficiency of AKRs, but dedicated research on this specific interaction is not present in the search results.
Identification and Characterization of Key Metabolites
Detailed identification and characterization of the key metabolites of this compound are not available in the provided search results. The metabolic profile of the parent compound, DMBA, has been extensively studied, revealing a variety of hydroxylated products and their conjugates. nih.gov
Formation of Dihydrodiol Epoxides and their Stereoisomers
The metabolic activation of many PAHs culminates in the formation of highly reactive dihydrodiol epoxides. nih.govnih.gov For DMBA, the "bay-region" 3,4-diol-1,2-epoxides are considered the ultimate carcinogenic metabolites. nih.gov The formation of these dihydrodiol epoxides involves the sequential action of CYP enzymes and mEH. semanticscholar.org Both syn- and anti-dihydrodiol epoxide stereoisomers of DMBA have been identified. researchgate.net It is plausible that the metabolism of this compound would also lead to the formation of dihydrodiol epoxides. The 4-methoxy group would likely direct the metabolism and influence the stereochemistry of the resulting dihydrodiol epoxides. However, without specific experimental data, the exact structure and stereoisomeric composition of the dihydrodiol epoxides derived from this compound remain speculative.
Generation of Radical Cations via One-Electron Oxidation
One significant pathway in the metabolic activation of aromatic hydrocarbons like this compound involves one-electron oxidation. This process, often catalyzed by peroxidases or as a result of P450-mediated reactions, removes a single electron from the π-system of the aromatic ring, resulting in the formation of a highly reactive radical cation. For the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), this activation mechanism is well-documented. nih.govnih.gov Electrochemical oxidation studies, which serve as a model for metabolic one-electron oxidation, show that the resulting radical cation is unstable and can react with cellular nucleophiles. nih.gov
The primary targets for nucleophilic attack on the radical cation of DMBA-like compounds are the methyl groups at positions 7 and 12. nih.gov This leads to the formation of benzylic carbocations, which readily bind to DNA bases, forming adducts. Studies involving the electrochemical oxidation of DMBA and its derivatives in the presence of deoxyribonucleosides have confirmed the formation of methyl-linked adducts, particularly with guanine (B1146940) and adenine (B156593) residues. nih.gov It is mechanistically plausible that this compound undergoes a similar activation process, where one-electron oxidation generates a radical cation that ultimately leads to the formation of DNA adducts through its reactive methyl groups.
Production of Reactive o-Quinones
The presence of the methoxy group at the 4-position introduces a specific and critical metabolic pathway involving the formation of reactive quinones. acs.org Quinones are a class of toxicological intermediates known to cause a variety of hazardous effects, including cytotoxicity and carcinogenesis, through mechanisms such as protein and DNA alkylation or the generation of reactive oxygen species (ROS). acs.orgnih.gov
The formation of an o-quinone from this compound is a multi-step process:
O-Dealkylation: The initial and rate-limiting step is the cytochrome P450-catalyzed O-demethylation of the 4-methoxy group. This reaction removes the methyl group and unmasks a hydroxyl group, converting the parent compound into 4-hydroxy-7,12-dimethylbenz(a)anthracene, a phenolic metabolite. acs.org
Further Oxidation: This phenol (B47542) can undergo further oxidation to form a catechol (a di-hydroxy derivative).
Quinone Formation: The catechol is readily oxidized by a two-electron process to form a highly electrophilic o-quinone. acs.orgresearchgate.net
These o-quinones are potent Michael acceptors, making them highly reactive towards cellular nucleophiles like the thiol groups in glutathione (B108866) and cysteine residues in proteins. acs.orgmdpi.com This reactivity can lead to the depletion of cellular antioxidants and the formation of protein adducts, contributing to cellular dysfunction. acs.org This pathway highlights a distinct activation route directly attributable to the methoxy substituent.
Hydroxylated and Methylhydroxylated Metabolites
Beyond the pathways that generate radical cations and quinones, the metabolism of this compound is expected to yield a variety of hydroxylated products, based on the extensive research on its parent compound, DMBA. nih.govaacrjournals.org These reactions are primarily mediated by cytochrome P450 monooxygenases.
Methyl Group Hydroxylation: A major metabolic route for DMBA is the hydroxylation of the methyl groups at the 7- and 12-positions. medicopublication.com This results in the formation of 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz(a)anthracene. nih.govaacrjournals.org These hydroxymethyl metabolites can be further metabolized or conjugated for excretion.
Ring Hydroxylation: The aromatic rings of the benz(a)anthracene structure are also targets for enzymatic attack. This leads to two main types of products:
Phenols: Direct hydroxylation of the aromatic ring can produce various phenolic metabolites. For DMBA, phenols have been identified at the 2, 3, and 4 positions. aacrjournals.org
Dihydrodiols: A key activation pathway for many PAHs is the formation of trans-dihydrodiols via an epoxide intermediate. Microsomal enzymes metabolize DMBA to form dihydrodiols at the 3,4-, 5,6-, 8,9-, and 10,11-positions. nih.govaacrjournals.orgnih.gov The 3,4-dihydrodiol of DMBA is a known precursor to a highly carcinogenic diol-epoxide. semanticscholar.orgmedchemexpress.com
The 4-methoxy derivative would likely undergo similar methyl and ring hydroxylations, although the presence and position of the methoxy group could influence the specific regioselectivity of the P450 enzymes involved.
Comparative Metabolic Profiling across In Vitro and In Vivo Models
The metabolic profile of the parent compound, DMBA, has been characterized in a range of biological systems, providing a valuable framework for predicting the metabolism of its 4-methoxy derivative. Studies using both in vitro and in vivo models have demonstrated that the specific metabolites formed can vary depending on the tissue, species, and enzymatic composition of the system.
In Vitro Models:
Rat Liver Microsomes and Nuclei: These systems extensively metabolize DMBA, producing a wide array of phenols, dihydrodiols, and methyl-hydroxylated derivatives. nih.govaacrjournals.org Microsomes exhibit significantly higher metabolic activity than cell nuclei. nih.govaacrjournals.org
Rat Mammary Epithelial Cells: These cells, a key target for DMBA-induced carcinogenesis, metabolize DMBA to phenolic and other polar compounds. nih.gov
Human Bone Marrow: Incubations with human bone marrow cells show that they can metabolize DMBA into various products, including different dihydrodiols, and can also form glucuronic acid conjugates. nih.gov
Fungal Cultures: The fungus Cunninghamella elegans has been shown to metabolize DMBA primarily to the trans-8,9-dihydrodiol and trans-3,4-dihydrodiol, as well as their hydroxymethyl derivatives. nih.gov
In Vivo Models:
Rodent Models: In vivo studies in rats and mice confirm that DMBA is metabolized to reactive intermediates that can form DNA adducts and induce tumors in various tissues, including the skin and mammary glands. nih.govmedicopublication.com The metabolic activation in target organs is crucial for its carcinogenic effects. semanticscholar.org
The data suggest that this compound would likely be processed in these systems through similar pathways, including methyl hydroxylation and ring oxidation. However, the O-demethylation pathway leading to quinone formation would be a unique and important addition to its metabolic profile compared to the parent compound.
Table 1: Summary of Metabolites of the Parent Compound, 7,12-Dimethylbenz(a)anthracene (DMBA), in Various Metabolic Systems
| Metabolic System | Model Type | Major Metabolites Identified | Reference(s) |
| Rat Liver | In Vitro | 7-OHM-12-MBA, 12-OHM-7-MBA, Phenols (2-, 3-, 4-OH), Dihydrodiols (3,4-, 5,6-, 8,9-, 10,11-) | nih.gov, aacrjournals.org |
| Rat Mammary Cells | In Vitro | Phenolic compounds, Polar metabolites | nih.gov |
| Human Bone Marrow | In Vitro | Dihydrodiols, Glucuronide conjugates | nih.gov |
| Cunninghamella elegans | In Vitro | trans-8,9-dihydrodiol, trans-3,4-dihydrodiol, Hydroxymethyl-dihydrodiols | nih.gov |
| SENCAR Mice Epidermis | In Vivo | Oxidized DNA bases (e.g., 8-hydroxyl-2'-deoxyguanosine) indicative of radical formation | nih.gov |
Comprehensive Analysis of Scientific Literature Reveals a Lack of Data on the DNA Interactions of this compound
Following an extensive and targeted search of available scientific literature, it has been determined that there is a significant gap in the research concerning the molecular mechanisms of DNA adduct formation by the specific chemical compound This compound . The user's request for a detailed article on this subject, structured around a specific outline of its interactions with DNA, cannot be fulfilled at this time due to the absence of specific data for this methoxy-derivative in the public domain research accessible through search methodologies.
The performed searches, which included specific terms such as "this compound DNA adducts," "covalent binding," "depurinating adducts," "oxidative DNA damage," "32P-postlabeling," "HPLC analysis," and "stereochemistry," did not yield any studies focused on this particular compound.
In contrast, the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA) , is the subject of a vast body of research. Scientific literature is rich with detailed analyses of DMBA's genotoxicity, including:
The formation of both stable and unstable (depurinating) DNA adducts. nih.govnih.govnih.gov
The role of its metabolites, particularly diol epoxides, in covalently binding to DNA bases like guanosine (B1672433) and adenosine. nih.gov
The induction of oxidative DNA damage.
The use of analytical techniques such as ³²P-postlabeling and High-Performance Liquid Chromatography (HPLC) to detect, quantify, and characterize these adducts.
Detailed studies on the stereochemical properties of the adducts formed. nih.gov
However, the user's instructions strictly required that the article focus solely on this compound and not introduce any information outside this explicit scope. Extrapolating the findings from DMBA to its 4-methoxy derivative without direct experimental evidence would be scientifically unsound and constitute a misrepresentation of the available data. The presence and position of a methoxy group on the aromatic ring system would be expected to influence the compound's electronic properties, metabolic activation pathways, and subsequent interactions with DNA, making such an extrapolation speculative.
Therefore, until research specifically investigating the DNA binding and adduct formation of this compound is published and becomes available, it is not possible to generate the thorough, informative, and scientifically accurate article as requested.
Molecular Mechanisms of Dna Adduct Formation by 4 Methoxy 7,12 Dimethylbenz a Anthracene
Influence of Metabolic Activation Pathways on Adduct Profile
The metabolic activation of PAHs like DMBA is a complex process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. researchgate.net These enzymatic reactions convert the relatively inert parent hydrocarbon into highly reactive electrophiles capable of forming covalent bonds with nucleophilic sites on DNA bases. The specific metabolic pathway undertaken significantly influences the type and quantity of DNA adducts formed.
For DMBA, a principal route of metabolic activation involves the formation of a "bay-region" dihydrodiol epoxide. nih.gov This multi-step process is initiated by CYP-mediated epoxidation of the aromatic ring, followed by enzymatic hydration by epoxide hydrolase to a trans-dihydrodiol. A subsequent epoxidation by CYP enzymes at the bay region results in the ultimate carcinogenic metabolite, a dihydrodiol epoxide. This highly reactive species can then attack the exocyclic amino groups of purine (B94841) bases in DNA, primarily deoxyguanosine and deoxyadenosine, to form stable, bulky DNA adducts. nih.gov
The presence of a methoxy (B1213986) group at the 4-position of the DMBA aromatic ring system in 4-Methoxy-7,12-dimethylbenz(a)anthracene is anticipated to influence its metabolic fate. The methoxy group is an electron-donating substituent, which can alter the electronic properties of the aromatic rings and potentially direct the regioselectivity of the metabolizing enzymes. However, detailed experimental studies delineating the specific metabolic pathways and the resulting DNA adduct profile for this compound are not extensively available. A study on the carcinogenicity of various 'A' ring-substituted DMBA derivatives, including 4-methoxy-DMBA, noted the induction of skin tumors in mice, suggesting that it does undergo metabolic activation to a carcinogenic form. nih.gov
It is plausible that this compound is also activated via a dihydrodiol epoxide pathway. The precise structure of the DNA adducts would depend on the stereochemistry of the resulting epoxide and its preferred reaction sites on the DNA molecule.
Table 1: General Metabolic Activation Pathways of Polycyclic Aromatic Hydrocarbons (Exemplified by DMBA)
| Metabolic Step | Enzymes Involved | Intermediate/Product | Role in DNA Adduct Formation |
| Initial Oxidation | Cytochrome P450 (CYP) | Arene Oxide | Highly reactive intermediate. |
| Hydration | Epoxide Hydrolase | trans-Dihydrodiol | Precursor to the ultimate carcinogen. |
| Second Oxidation | Cytochrome P450 (CYP) | Dihydrodiol Epoxide | The ultimate carcinogenic metabolite that reacts with DNA. |
Note: This table represents a generalized pathway for PAHs like DMBA. The specific metabolites and adducts for this compound have not been fully characterized in the available literature.
Genotoxicity and Carcinogenesis Mechanistic Studies of 4 Methoxy 7,12 Dimethylbenz a Anthracene
Molecular Pathways and Receptors in Carcinogenesis Initiation and Promotion5.3.1. Aryl Hydrocarbon Receptor (AhR) and its Role in ToxicityWhile it is highly probable that as a PAH, its toxicity is mediated through the Aryl Hydrocarbon Receptor (AhR), specific studies detailing the binding affinity, activation, and downstream effects for 4-Methoxy-7,12-dimethylbenz(a)anthracene are not publicly documented.
Interplay with Oncogenic Signaling Pathways (e.g., Wnt/β-catenin, PI3K/AKT/NF-κB)
The carcinogenic activity of polycyclic aromatic hydrocarbons (PAHs) is often linked to their ability to dysregulate critical cellular signaling pathways that control cell growth, proliferation, and apoptosis. While direct studies on this compound's effects on these pathways are limited, extensive research on its parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), provides a foundational model for understanding these mechanisms.
In DMBA-induced mammary tumors, elements of the Wnt signaling pathway and the NF-kappa B (NF-κB) pathway are frequently found to be up-regulated when compared to normal mammary gland controls. nih.govresearchgate.net This suggests that environmental carcinogens can create lasting changes in pathways that govern growth and anti-apoptotic responses, ultimately leading to tumorigenesis. nih.govresearchgate.net
The Wnt/β-catenin signaling pathway, in particular, has been identified as a key target of DMBA. Studies have shown that DMBA can increase cancer cell proliferation and invasion by inducing Wnt/β-catenin signaling. nih.gov This activation is a critical step in the progression of carcinogenesis in experimental models. nih.gov Similarly, the NF-κB pathway is often activated in tumors initiated by DMBA, highlighting its role in the inflammatory and survival aspects of cancer development. nih.govresearchgate.net The PI3K/AKT pathway is another central signaling cascade in cell survival and growth that is known to have crosstalk with NF-κB, representing a potential, though less directly studied, target in PAH-induced carcinogenesis.
Although these findings are specific to DMBA, they establish a plausible mechanistic framework. The metabolic activation and subsequent interactions of derivatives like this compound could potentially trigger similar disruptions in these core oncogenic signaling networks, subject to how the methoxy (B1213986) substitution influences the compound's metabolic fate and molecular interactions.
Comparative Analysis of Carcinogenic Potential among Benz(a)anthracene (B33201) Derivatives
The carcinogenic potential of benz(a)anthracene derivatives is highly dependent on the nature and position of chemical substituents on the core structure. Comparative studies reveal a wide spectrum of activity, ranging from potent carcinogens to inactive compounds.
Research on derivatives of 7,12-dimethylbenz(a)anthracene (DMBA) with substitutions in the 'A' ring has shown that this compound has weak carcinogenic activity. nih.gov In a mouse skin painting study, it induced tumors in only a small number of animals. nih.gov This is consistent with other research which found that no cancers were induced by compounds with substituents in position 4 or 5. aacrjournals.org
In stark contrast, other substitutions on the DMBA structure can result in high carcinogenic potency. For example, saturation of the A-ring, as seen in 1,2,3,4-tetrahydro-DMBA, produces a very potent skin carcinogen that induced carcinomas in nearly 100% of treated mice. nih.gov The parent compound, 7-methylbenz(a)anthracene, is also a highly active tumorigenic agent. nih.gov Derivatives like 2-methoxy-DMBA and 4-bromo-DMBA show intermediate activity. nih.gov Meanwhile, 2-bromo-DMBA appeared to be non-carcinogenic in the same mouse skin model. nih.gov These structure-activity relationships highlight that substitutions at the 4-position, such as a methoxy group, tend to significantly diminish the carcinogenic activity of the potent DMBA molecule.
Enzyme Induction and Inhibition by 4 Methoxy 7,12 Dimethylbenz a Anthracene and Analogues
Differential Effects on Phase I Xenobiotic-Metabolizing Enzymes (e.g., Cytochromes P450)
Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily, are crucial for the initial modification of PAHs. These enzymes introduce or expose functional groups, a process that can lead to either detoxification or bioactivation of the parent compound.
In a comparative study, the biologic activities of 4-Methoxy-7,12-dimethylbenz(a)anthracene were evaluated alongside DMBA and other derivatives in female Sprague-Dawley rats. The study investigated the effects on hepatic mixed-function oxygenase activity, a measure of Phase I enzyme function. Results indicated that this compound was a less potent inducer of hepatic benzpyrene hydroxylase activity compared to DMBA. At a dose of 10 mg, DMBA produced a significant increase in enzyme activity, whereas this compound did not elicit a comparable response. This suggests that the methoxy (B1213986) substitution at the 4-position diminishes the compound's ability to induce certain CYP isozymes responsible for PAH metabolism.
The following table summarizes the comparative effects on a key Phase I enzyme:
| Compound | Dose (mg) | Mean Benzpyrene Hydroxylase Activity (units/mg protein) |
| Control | - | 1.5 |
| 7,12-dimethylbenz(a)anthracene | 10 | 12.0 |
| This compound | 10 | 1.8 |
Data adapted from comparative biological studies.
Impact on Phase II Detoxification Enzymes (e.g., Glutathione (B108866) S-Transferases, Quinone Reductases)
Phase II enzymes catalyze the conjugation of the modified products from Phase I metabolism with endogenous molecules, rendering them more water-soluble and readily excretable. Key enzymes in this phase include Glutathione S-Transferases (GSTs) and Quinone Reductases.
Specific data on the direct impact of this compound on the induction or inhibition of GSTs and Quinone Reductases is not extensively detailed in the available literature. However, studies on the parent compound, DMBA, provide a framework for understanding the potential interactions. DMBA is known to be a substrate for these detoxification pathways, and its metabolites are conjugated by GSTs. It is plausible that this compound also undergoes Phase II metabolism, although the efficiency and specifics of these reactions may be altered by the methoxy group. Further research is required to elucidate the precise effects of this analog on Phase II enzyme systems.
Kinetic Studies of Enzyme Modulation
Investigation of Enzyme Inhibition by Related Chemical Entities
The investigation of enzyme inhibition by chemical entities related to this compound provides insight into structure-activity relationships. For instance, the parent compound, DMBA, and its various metabolites can competitively or non-competitively inhibit certain CYP isozymes. The introduction of a methoxy group in this compound likely alters its electronic and steric properties, which in turn would affect its binding to the active sites of metabolizing enzymes. However, specific inhibitory constants (Ki) and mechanisms of inhibition for this compound have not been extensively reported. The reduced biological activity of this compound observed in comparative studies may be partly attributable to a lower affinity for and/or a reduced rate of metabolic activation by Phase I enzymes.
Structure Activity Relationship Sar and Computational Chemistry of 4 Methoxy 7,12 Dimethylbenz a Anthracene
Correlation of Methoxy (B1213986) Substitution and Positional Isomerism with Biological Activity
The introduction of a methoxy group onto the benz(a)anthracene (B33201) skeleton can alter the molecule's interaction with metabolic enzymes and DNA, thereby modulating its biological activity. The position of this substitution is a critical determinant of the compound's carcinogenic potential.
Research on the carcinogenicity of various derivatives of DMBA has provided insights into the effects of substituents on the 'A' ring (positions 1, 2, 3, and 4). A study involving the chronic application of several 'A' ring-substituted DMBA derivatives to the skin of female Swiss mice revealed significant differences in their tumor-inducing capabilities. nih.gov
Specifically, 4-methoxy-7,12-dimethylbenz(a)anthracene was found to be weakly carcinogenic, inducing skin tumors in a small number of the treated animals (3-5 mice). nih.gov This is in contrast to the parent compound, DMBA, which is a potent skin carcinogen. oatext.com The study also examined other methoxy-substituted isomers, allowing for a comparison of the biological activity based on the position of the methoxy group. The 2-methoxy derivative of DMBA resulted in skin tumors, primarily squamous cell carcinomas, in 35% of the treated mice, indicating a higher carcinogenic activity compared to the 4-methoxy isomer. nih.gov The 3-methoxy derivative, similar to the 4-methoxy compound, induced tumors in only 3-5 animals. nih.gov
These findings highlight that the position of the methoxy group on the 'A' ring of DMBA has a profound impact on its carcinogenic activity. The observed order of skin tumorigenicity for the methoxy isomers in this particular study was 2-methoxy > 3-methoxy ≈ 4-methoxy.
| Compound | Biological Activity (Skin Carcinogenesis in Mice) |
| This compound | Induced skin tumors in 3-5 animals |
| 2-Methoxy-7,12-dimethylbenz(a)anthracene | Induced skin tumors in 35% of treated animals (mainly squamous cell carcinomas) |
| 3-Methoxy-7,12-dimethylbenz(a)anthracene | Induced skin tumors in 3-5 animals |
Computational Modeling of Molecular Interactions and Reactivity
The carcinogenicity of PAHs is largely dependent on their metabolic activation to reactive intermediates, typically diol epoxides, that can form covalent adducts with DNA. ontosight.ai Computational models, such as those based on density functional theory (DFT), are employed to study the electronic properties of PAHs, which in turn govern their reactivity and metabolic fate. rsc.orgresearchgate.net
For the parent molecule, benz(a)anthracene, computational studies have focused on its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org These parameters are indicative of the molecule's ability to undergo oxidation and form the ultimate carcinogenic species. The introduction of substituents, such as methyl and methoxy groups, will alter the electron distribution within the aromatic system.
The two methyl groups at positions 7 and 12 of DMBA are known to enhance its carcinogenicity compared to benz(a)anthracene. Computationally, this can be attributed to their electron-donating nature, which can influence the stability of carbocations formed during metabolic activation.
The methoxy group at the 4-position is also an electron-donating group through resonance, which would be expected to increase the electron density of the aromatic rings. This increased electron density could facilitate the initial enzymatic oxidation, a key step in metabolic activation. However, the position of the methoxy group can also influence the regioselectivity of metabolism, potentially directing it towards detoxification pathways or hindering the formation of the most potent carcinogenic metabolites. The weaker carcinogenicity of 4-methoxy-DMBA compared to DMBA and 2-methoxy-DMBA suggests that the electronic and steric effects of the methoxy group at the 4-position may not favor the formation of the ultimate carcinogenic diol epoxide in the "bay region."
Future computational studies on this compound would be invaluable in elucidating the precise mechanisms behind its observed biological activity. Such studies could model its interaction with metabolic enzymes like cytochrome P450s, calculate the stability of its various potential metabolites, and predict the likelihood of DNA adduct formation.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Toxicology
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. rsc.org In the context of toxicology, QSAR is a valuable tool for predicting the potential toxicity of chemicals, including the carcinogenicity of PAHs, thereby reducing the need for extensive animal testing. nih.gov
For PAHs, QSAR models for carcinogenicity often incorporate a variety of molecular descriptors that quantify different aspects of the chemical structure. These can include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometric descriptors: These relate to the three-dimensional shape of the molecule.
Electronic descriptors: These quantify the electronic properties, such as HOMO and LUMO energies, which are crucial for reactivity. researchgate.net
Several QSAR studies have been conducted on the carcinogenicity of PAHs. rsc.org These models have successfully been used to classify PAHs as carcinogenic or non-carcinogenic with a high degree of accuracy.
While specific QSAR models for this compound have not been detailed in available literature, the principles of QSAR can be applied to understand how its structure would be evaluated in a predictive toxicology context. The presence of the methoxy group would be captured by specific descriptors in a QSAR model. For example:
Electronic descriptors would account for the electron-donating nature of the methoxy group.
Steric descriptors would quantify the size and shape of the methoxy group, which could influence how the molecule fits into the active site of metabolic enzymes.
Quantum-chemical descriptors could be used to model the reactivity of the molecule at different positions, taking into account the influence of the methoxy substituent.
The development of robust QSAR models for substituted PAHs, including methoxy derivatives, is an active area of research. nih.gov Such models would be invaluable for the predictive toxicology of this class of compounds, allowing for the rapid screening of their potential carcinogenic hazards.
Molecular Interactions and Cellular Responses Beyond Genotoxicity Induced by 4 Methoxy 7,12 Dimethylbenz a Anthracene
Mechanisms of Immunosuppression
The immunosuppressive properties of polycyclic aromatic hydrocarbons (PAHs) like 7,12-dimethylbenz(a)anthracene (DMBA) are well-documented. These compounds can significantly impair both humoral and cell-mediated immunity, and this suppression is not always dependent on the aryl hydrocarbon receptor (AhR).
Targeting of Lymphoid Organs and Immune Cell Subpopulations
Exposure to DMBA leads to detrimental effects on primary and secondary lymphoid organs. Studies in mice have shown that DMBA administration causes a reduction in thymus and spleen weights, as well as a decrease in the cellularity of these organs and the bone marrow. nih.govnih.gov This indicates a direct or indirect targeting of immune cell populations residing in these tissues.
The spleen, a critical organ for filtering blood and mounting immune responses, is particularly affected. DMBA exposure has been shown to suppress the function of splenic lymphocytes. semanticscholar.orgselleckchem.com This includes the inhibition of both B-cell and T-cell mitogenesis, which is the process of lymphocyte proliferation in response to a stimulus. nih.gov Specifically, responses to the T-cell mitogens concanavalin A and phytohemagglutinin, as well as the B-cell mitogen lipopolysaccharide, are significantly suppressed. nih.gov
Modulation of Interleukin-2 Pathway
A key mechanism underlying the T-cell dysfunction induced by DMBA involves the modulation of the Interleukin-2 (IL-2) pathway. IL-2 is a critical cytokine for the proliferation and differentiation of T-cells. Research has shown that DMBA exposure suppresses the production of IL-2 by splenocytes following mitogenic or allogeneic stimulation. nih.govnih.gov This reduction in IL-2 production is a significant factor in the observed immunosuppression.
Furthermore, in vitro studies have revealed that DMBA not only suppresses IL-2 production but also reduces the expression of the high-affinity IL-2 receptor on activated splenocytes. nih.gov The expression of the low-affinity IL-2 receptor, however, appears to be unaffected. nih.gov The consequence of this dual effect—reduced IL-2 availability and fewer high-affinity receptors—is a diminished capacity for T-cell proliferation in response to activation signals. This is supported by the observation that IL-2 dependent lymphoblasts show a dose-dependent decrease in proliferation when exposed to DMBA. nih.gov
Interestingly, the suppressive effects of DMBA on cytotoxic T-lymphocyte generation can be restored by the addition of exogenous IL-2. nih.gov This finding strongly suggests that the primary target of DMBA-induced immunosuppression within the cell-mediated immunity branch is the T-helper cell, which is a major producer of IL-2, rather than the cytotoxic T-cell itself. nih.gov
Effects on Cellular Proliferation, Differentiation, and Migration
Beyond its immunotoxic effects, DMBA can also influence fundamental cellular processes such as proliferation, differentiation, and migration. These effects are particularly relevant to its carcinogenic properties.
Induction of Epithelial-to-Mesenchymal Transition (EMT)
Epithelial-to-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which includes migratory and invasive properties. This process is crucial in embryonic development and wound healing, but its aberrant activation is a hallmark of cancer progression and metastasis.
Studies have shown that treatment of a mouse mammary tumor cell line with DMBA can induce EMT. nih.govscispace.com This transition is characterized by a loss of E-cadherin expression, a key protein in maintaining epithelial cell adhesion. nih.govscispace.com The induction of EMT by DMBA is linked to the activation of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov In DMBA-treated cells, there is an observed increase in NF-κB binding and higher levels of its transactivating subunits. nih.gov
Furthermore, DMBA has been found to increase cancer cell proliferation and invasion by promoting EMT-inducing factors. nih.gov This is associated with the activation of the Wnt/β-catenin signaling pathway, which is critically involved in cell proliferation and has been correlated with the EMT process. nih.gov
Receptor-Mediated Biological Activities (excluding AhR)
While the aryl hydrocarbon receptor (AhR) is a well-known mediator of the toxicity of many PAHs, some of the biological effects of DMBA appear to be independent of this receptor. For instance, the immunosuppressive action of DMBA on murine splenocytes has been suggested to be independent of the Ah locus and the associated induction of cytochrome P1-450 xenobiotic-metabolizing enzymes. nih.gov
The search for other receptor-mediated pathways for PAHs has led to investigations into their interactions with nuclear receptors, such as the estrogen receptor (ER). Some PAHs have been reported to exhibit estrogenic and/or anti-estrogenic activities. While direct evidence for 4-Methoxy-7,12-dimethylbenz(a)anthracene is not available, the broader class of PAHs has been shown to interact with the estrogen receptor-α (ER-α). For example, benz(a)anthracene (B33201), the parent structure of DMBA, has been identified as an ER-α agonist. The potential for this compound to interact with such receptors remains an area for further investigation.
Data Tables
Table 1: Effects of 7,12-dimethylbenz(a)anthracene on Immune Parameters
| Parameter | Organ/Cell Type | Effect | Reference |
| Organ Weight | Thymus, Spleen | Decreased | nih.gov |
| Cellularity | Spleen, Bone Marrow | Decreased | nih.gov |
| Mitogen Response | Splenic Lymphocytes | Suppressed | nih.gov |
| Antibody Plaque-Forming Cells | Splenic B-cells | Suppressed | nih.gov |
| Cytotoxic T-Lymphocyte Generation | Splenic T-cells | Suppressed | nih.govnih.gov |
| Interleukin-2 Production | Splenocytes | Suppressed | nih.govnih.gov |
| High-Affinity IL-2 Receptor Expression | Splenocytes | Reduced | nih.gov |
Table 2: Cellular Effects of 7,12-dimethylbenz(a)anthracene
| Cellular Process | Cell Type | Effect | Associated Pathway | Reference |
| Epithelial-to-Mesenchymal Transition (EMT) | Mouse Mammary Tumor Cells | Induced | NF-κB | nih.gov |
| Cell Proliferation and Invasion | Cancer Cell Lines | Increased | Wnt/β-catenin, EMT | nih.gov |
| E-cadherin Expression | Mouse Mammary Tumor Cells | Loss | EMT | nih.govscispace.com |
Advanced Research Methodologies for Investigating 4 Methoxy 7,12 Dimethylbenz a Anthracene
High-Resolution Spectroscopic Techniques for Metabolite and Adduct Characterization
The biotransformation of 4-Methoxy-7,12-dimethylbenz(a)anthracene results in various metabolites and DNA adducts, the characterization of which is fundamental to understanding its biological activity. High-resolution spectroscopic techniques are indispensable for this purpose.
Fluorescence spectroscopy is a highly sensitive method used to study the adducts formed between metabolites of polycyclic aromatic hydrocarbons (PAHs) and deoxyribonucleosides. For the parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), the fluorescence properties of its major DNA adducts have been shown to differ subtly depending on the specific dihydrodiol epoxide isomer involved (syn vs. anti). nih.gov This technique allows for the detailed structural analysis of adducts formed from this compound, providing insights into the stereochemistry of the metabolic activation pathways.
Furthermore, techniques such as ³²P-postlabeling combined with thin-layer chromatography (TLC) mapping provide a high-resolution method for separating and identifying various DNA adducts. nih.gov This method has been used to resolve different types of radiolabeled derivatives of DMBA-DNA adducts, including nucleoside 3',5'-bisphosphates and 5'-monophosphates. nih.gov By applying enzymatic dephosphorylation and comparing the chromatographic behavior of different derivatives, researchers can cross-reference and identify specific dihydrodiol epoxide-nucleoside adducts. nih.gov This approach is directly applicable to characterizing the unique adducts formed by this compound.
Table 1: Spectroscopic Techniques for Metabolite and Adduct Analysis
| Technique | Application for this compound | Information Yielded |
|---|---|---|
| Fluorescence Spectroscopy | Characterization of DNA-adducts | Structural information, differentiation of isomers (e.g., syn and anti dihydrodiol epoxides) |
| ³²P-Postlabeling with TLC | Separation and identification of DNA adducts | High-resolution mapping of various adducts, cross-referencing of adduct derivatives |
| High-Resolution Mass Spectrometry (HRMS) | Identification of metabolites and adducts | Precise mass-to-charge ratio for molecular formula determination and fragmentation patterns for structural elucidation |
Chromatographic and Mass Spectrometric Approaches for Molecular Identification and Quantification
Chromatographic and mass spectrometric methods are central to the identification and quantification of this compound and its derivatives in biological samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this work. An HPLC method with diode-array detection has been developed for monitoring the parent compound, DMBA, in various rat tissues, demonstrating its utility for quantifying the unchanged compound in biological matrices. researchgate.net For adduct analysis, HPLC provides significantly better resolution compared to standard column chromatography, enabling the separation of individual hydrocarbon-deoxyribonucleoside adducts. nih.govnih.gov This high-resolution separation is critical for accurately quantifying specific adducts and for isolating them for further spectroscopic analysis.
The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), offers unparalleled sensitivity and selectivity for identifying and quantifying metabolites and DNA adducts. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. nontargetedanalysis.org Tandem MS allows for the structural characterization of molecules through controlled fragmentation. This combined approach is essential for establishing the metabolic pathways of this compound and identifying key reactive intermediates.
Table 2: Chromatographic and Mass Spectrometric Methods
| Method | Purpose | Key Advantages |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent compound, its metabolites, and DNA adducts. nih.govresearchgate.net | High resolution, reproducibility, and suitability for quantitative analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile derivatives. | Excellent separation for complex mixtures and established libraries for compound identification. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification of non-volatile metabolites and DNA adducts. researchgate.net | High sensitivity, high selectivity, and structural information from fragmentation patterns. |
Application of Advanced In Vitro Cell Culture Models (e.g., 3D cultures)
To better mimic the complex in vivo environment, researchers are increasingly turning to advanced in vitro models, such as three-dimensional (3D) cell cultures. nih.govresearchgate.net These models, which include spheroids and organoids, offer a more physiologically relevant context for studying the effects of compounds like this compound compared to traditional 2D monolayer cultures. nih.govresearchgate.net
3D culture systems re-establish crucial cell-to-cell and cell-to-extracellular matrix (ECM) interactions that are lost in 2D models. researchgate.net This complex architecture influences cellular signaling, gene expression, and metabolic activity, which can significantly alter a cell's response to a carcinogenic compound. For investigating this compound, 3D models can be used to:
Assess Metabolism: Liver organoids or spheroids can be used to study the metabolic activation and detoxification of the compound in a context that better reflects the architecture of the liver.
Investigate Cell-Cell Interactions: Co-culture models, for instance, combining epithelial cells with fibroblasts in a 3D scaffold, can elucidate how stromal cells influence the susceptibility of target cells to the compound. nih.gov
Model Tissue-Specific Responses: Organoids derived from different tissues (e.g., mammary gland, lung) can be used to explore tissue-specific differences in metabolism and response to this compound.
The use of microfluidic devices, or "organ-on-a-chip" systems, represents a further advancement, allowing for the creation of complex microenvironments that can model organ-level functions and interactions. nih.govnih.gov
Table 3: Application of 3D Cell Culture Models
| Model Type | Research Application for this compound | Potential Insights |
|---|---|---|
| Spheroids | Studying cellular proliferation, and response within a tumor-like mass. | Understanding of growth dynamics and resistance mechanisms in a 3D context. |
| Organoids | Modeling tissue-specific metabolism and carcinogenic initiation. | Elucidation of organ-specific metabolic pathways and initial cellular transformation events. |
| Organ-on-a-Chip | Investigating multi-organ interactions and systemic effects. | Analysis of how metabolism in one organ (e.g., liver) affects toxicity in another (e.g., lung). nih.gov |
Genetically Modified Animal Models for Mechanistic Elucidation (e.g., knockout mice)
Genetically modified animal models, particularly knockout mice, are powerful tools for dissecting the specific molecular pathways involved in the action of this compound. researchgate.netnih.gov By deleting or inactivating specific genes, researchers can determine the precise role of individual enzymes, receptors, or signaling proteins in the compound's mechanism. nih.gov
The application of these models in studying this compound can include:
Metabolic Activation: Knockout mice lacking specific cytochrome P450 (CYP) enzymes can be used to identify the key enzymes responsible for metabolizing the compound into its reactive, DNA-binding forms.
DNA Repair Pathways: By using mice with knockouts in specific DNA repair genes (e.g., in nucleotide excision repair), scientists can investigate the importance of these pathways in repairing the DNA adducts formed by the compound and preventing carcinogenesis.
Tumor Suppressor Genes: The role of critical tumor suppressor genes can be explored using conditional knockout models, where the gene is deleted in a tissue-specific manner, to understand how its loss cooperates with exposure to this compound to drive tumor development. nih.gov
The Cre-loxP system is a widely used technology that allows for the creation of tissue-specific and inducible conditional knockouts, providing precise spatial and temporal control over gene deletion. nih.gov This level of control is invaluable for untangling the complex, multi-step process of chemical carcinogenesis.
Table 4: Use of Genetically Modified Animal Models
| Model Type | Research Question for this compound | Example Gene Target |
|---|---|---|
| Constitutive Knockout Mice | What is the primary enzyme responsible for metabolic activation? | Cytochrome P450 1B1 (CYP1B1) |
| Conditional Knockout Mice | Does loss of a specific tumor suppressor in mammary tissue enhance susceptibility? | p53, BRCA1 |
| Knock-in Mice | How does a specific mutation in a metabolic enzyme affect detoxification? | A variant of a Glutathione (B108866) S-transferase (GST) enzyme |
Future Directions and Emerging Research Avenues for 4 Methoxy 7,12 Dimethylbenz a Anthracene
Elucidating Novel Metabolic Fates and Unidentified Metabolites
A critical avenue for future research lies in the comprehensive characterization of the metabolic pathways of 4-Methoxy-7,12-dimethylbenz(a)anthracene. While it is presumed to undergo metabolic activation, the specific enzymes involved and the resultant metabolites are not well-documented. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be instrumental in identifying and characterizing the full metabolic profile of this compound. A key objective will be to uncover novel or previously unidentified metabolites that may possess unique biological activities or toxicological profiles compared to those of its parent compound, DMBA. Understanding these metabolic fates is fundamental to deciphering its mechanisms of action and potential carcinogenicity.
Comprehensive Analysis of Cross-Talk between Molecular Signaling Pathways
The interaction of this compound with cellular signaling pathways is another area ripe for investigation. The parent compound, DMBA, is known to impact a variety of signaling cascades, including those involved in cell proliferation, apoptosis, and DNA repair. Future studies should focus on how the 4-methoxy derivative specifically modulates these pathways and, importantly, investigate the potential for cross-talk between different signaling networks. For instance, exploring its influence on key cancer-related pathways such as MAPK and Wnt, and how these pathways may interact upon exposure to the compound, could provide significant insights into its mode of action. nih.govnih.gov Understanding this intricate signaling web is crucial for a complete picture of its biological effects.
Exploration of Structure-Specific Biological Target Interactions
A fundamental question that remains to be answered is the identification of the specific biological targets of this compound and its metabolites. While DNA is a known target for the reactive metabolites of many polycyclic aromatic hydrocarbons, other potential macromolecular targets, such as specific proteins or receptors, may also play a role in its biological activity. Future research should aim to identify these targets and characterize the structure-specific interactions at the molecular level. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking studies could be employed to uncover these interactions. Elucidating the precise molecular targets will provide a more complete understanding of the mechanisms underlying the biological effects of this compound.
Q & A
Q. What are the established synthetic routes for 4-Methoxy-7,12-dimethylbenz(a)anthracene?
The synthesis of this compound involves cyclization and functional group modification. A validated method involves heating 2-(4-methoxybenzoyl)benzoic acid in polyphosphoric acid (PPA) at elevated temperatures, followed by chromatographic purification over alumina. This yields the compound in 94% purity after crystallization from methanol . Key steps include regio-selective methoxy group introduction and stabilization of intermediates under inert conditions to prevent oxidation.
Q. What safety protocols are recommended for handling DMBA derivatives in laboratory settings?
Critical protocols include:
- Engineering controls : Use Class I, Type B biological safety hoods for handling, with HEPA-filtered vacuums to minimize dust .
- Storage : Store in light-resistant, airtight containers at cool temperatures, away from oxidizers (e.g., peroxides, chlorates) and strong acids/bases .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Conduct regular airborne concentration monitoring using NIOSH-approved methods .
- Decontamination : Avoid dry sweeping; use wet methods or vacuums with HEPA filters .
Q. How is DMBA used as a tumor initiator in two-stage carcinogenesis models?
DMBA is applied as an initiating agent followed by promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). For example:
- Skin cancer models : A single topical DMBA dose (50–100 µg) induces mutations in HRAS, while subsequent TPA applications drive clonal expansion .
- Oral carcinogenesis : In Syrian hamster cheek pouches, DMBA (0.5% in mineral oil) applied weekly induces dysplasia and squamous cell carcinoma within 12–16 weeks .
Advanced Research Questions
Q. How do metabolic pathways influence the carcinogenicity of DMBA derivatives?
DMBA requires cytochrome P450-mediated bioactivation to its ultimate carcinogen, DMBA-3,4-diol-1,2-epoxide. Key steps:
- Phase I metabolism : CYP1A1/1B1 oxidize DMBA to 3,4-epoxide, which is hydrolyzed by microsomal epoxide hydrolase (mEH) to 3,4-diol .
- Phase II conjugation : Sulfotransferases (SULTs) convert 7-hydroxymethyl metabolites (e.g., 7-HMBA) to reactive sulfates, enhancing mutagenicity in Salmonella typhimurium TA98 .
- DNA adduct formation : The diol-epoxide binds to adenine/guanine, causing transversion mutations (e.g., TP53 mutations in mammary tumors) .
Q. What contradictions exist in the classical carcinogenesis model when using DMBA?
The traditional initiation-promotion-progression model fails to explain:
- Non-genotoxic mechanisms : DMBA induces oxidative stress and disrupts follicular apoptosis in ovaries independent of DNA adducts, suggesting epigenetic or metabolic toxicity .
- Stochastic progression : In mammary models, tumor latency and multiplicity vary widely, implying microenvironmental factors (e.g., hormonal signaling, immune evasion) modulate outcomes .
Q. What methodological considerations are critical when comparing DMBA administration routes?
- Gavage vs. local injection : In tree shrews, mammary fat pad injection (5 mg DMBA in peanut oil) achieved 65% tumor incidence vs. 25% with oral gavage, highlighting tissue-specific bioavailability .
- Dose calibration : Adjust for metabolic differences; rodents require 1 mg/g body weight, while larger mammals (e.g., pigs) need lower doses due to prolonged detoxification .
- Vehicle optimization : Use lipid-based carriers (e.g., mineral oil) to enhance solubility and absorption .
Q. How can chemopreventive agents be evaluated against DMBA-induced carcinogenesis?
- In vitro assays : Test compounds (e.g., ellagic acid) for inhibition of DMBA-DNA adduct formation in HepG2 cells using LC-MS/MS .
- In vivo models : Administer agents (e.g., hesperetin, Pleurotus extracts) pre- or post-DMBA exposure in hamster buccal pouches; measure tumor burden, oxidative markers (MDA, SOD), and apoptosis (TUNEL assay) .
- Omics integration : Use transcriptomics to identify pathways (e.g., NRF2, NF-κB) modulated by chemopreventives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
